molecular formula C10H7F3N2 B1611429 1-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 333363-79-4

1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B1611429
M. Wt: 212.17 g/mol
InChI Key: BLXJKGWWZMVMKJ-UHFFFAOYSA-N
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Description

1-phenyl-5-(trifluoromethyl)-1H-pyrazole, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained more attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Antibacterial Activity

1-phenyl-5-(trifluoromethyl)-1H-pyrazole and its analogues have shown potential in antibacterial applications. The synthesis and evaluation of its derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacterial strains (Leelakumar et al., 2022).

Organic Crystalline Solids with ESIPT Fluorescence

This compound has been utilized in the development of organic crystalline solids exhibiting deep-blue ESIPT fluorescence. It also provides novel insights into the mechanism of ESIPT fluorescence and a unique fluorescence "ON/OFF" switching (Tang et al., 2016).

Structural and Spectral Studies

Comprehensive experimental and theoretical studies have been conducted on 1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives. These studies involve characterizing the compound through various spectroscopic techniques and analyzing its structure, spectral properties, and theoretical aspects (Viveka et al., 2016).

Synthesis Approaches

Research has explored different synthesis approaches for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives. These methods include sequential and multicomponent reaction approaches, providing pathways for the creation of various derivatives (Palka et al., 2014).

Heteroleptic Cyclometalated Iridium(III) Complexes

1-phenyl-5-(trifluoromethyl)-1H-pyrazole has been used in synthesizing heteroleptic Ir(III) metal complexes, aiming to achieve high-efficiency, room-temperature blue phosphorescence. This research provides a theoretical basis for the future design of blue phosphorescent emitters (Yang et al., 2005).

Structural Studies in Solid State

Structural studies have been conducted on N-unsubstituted pyrazoles, including 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, combining X-ray crystallography, NMR, and density functional theory calculations. These studies help understand the tautomeric and tetrameric structures in solid state (Claramunt et al., 2006).

Synthesis of Trifluoromethyl-substituted Pyrazoles

Research has also been focused on the regioselective synthesis of trifluoromethyl-substituted pyrazoles, including 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, providing clear methodologies and structural assignments for these compounds (Zanatta et al., 2013).

properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-14-15(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXJKGWWZMVMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573694
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(trifluoromethyl)-1H-pyrazole

CAS RN

333363-79-4
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
TT Zhang, PY Wang, J Zhou, WB Shao… - Journal of …, 2017 - Wiley Online Library
By replacing the amide bond into 1,3,4‐oxadiazole moiety, a series of 1‐phenyl‐5‐(trifluoromethyl)‐1H‐pyrazole derivatives bearing 1,3,4‐oxadiazole were synthesized and evaluated …
Number of citations: 16 onlinelibrary.wiley.com
N Zanatta, SS Amaral, JM dos Santos… - Tetrahedron …, 2013 - Elsevier
… Additionally, in order to achieve a concise characterization of the products, we have also synthesized the 1-phenyl-5-trifluoromethyl-1H-pyrazole isomers 23–29 (Scheme 1) for …
Number of citations: 20 www.sciencedirect.com
AF Junges, EP Pittaluga, N Zanatta, MAP Martins… - Tetrahedron …, 2019 - Elsevier
An efficient protocol for the assembly of a new series of 1,3-disubstituted 4,5-bis(trifluoromethyl)-1H-pyrazoles – through a concise sequential iodination-trifluoromethylation reaction at …
Number of citations: 6 www.sciencedirect.com
S Raeppel, F Gaudette, M Mannion, S Claridge… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of N-(3-fluoro-4-(2-substituted-thieno[3,2-b]pyridin-7-yloxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides targeting RON receptor tyrosine kinase was …
Number of citations: 33 www.sciencedirect.com
M Kim, M Kim, H Yu, H Kim, KH Yoo, T Sim… - Bioorganic & medicinal …, 2011 - Elsevier
The synthesis of a novel series of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives 6a–o, 7a–s and their antiproliferative activities against A375P melanoma cell line …
Number of citations: 30 www.sciencedirect.com
MG Perrone, P Vitale, P Malerba, A Altomare… - …, 2012 - Wiley Online Library
The COX‐1 isoenzyme plays a significant role in a variety of diseases, as it catalyzes the bioprocesses behind many health problems. Among the diarylheterocycle class of COX …
VG Nenajdenko, AL Reznichenko… - Russian chemical bulletin, 2006 - Springer
… 4 Bromo 1 phenyl 5 trifluoromethyl 1H pyrazole (2a). …
Number of citations: 9 link.springer.com
RS Foster, H Adams, H Jakobi… - The Journal of Organic …, 2013 - ACS Publications
… 1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylate 17a and Methyl 4-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole… ), 3-methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylate …
Number of citations: 61 pubs.acs.org
YT Zheng, TT Zhang, PY Wang, ZB Wu, L Zhou… - Chinese Chemical …, 2017 - Elsevier
By introducing the pyrazole moiety into the 5-position of 1,3,4-oxadiazole, a series of novel 2-(thioether/sulfone)-5-pyrazolyl-1,3,4-oxadiazole derivatives were synthesized. Preliminary …
Number of citations: 29 www.sciencedirect.com
H Zeng, X Fang, Z Yang, C Zhu… - The Journal of Organic …, 2021 - ACS Publications
A general and practical method for the synthesis of 5-trifluoromethylpyrazoles is reported that occurs by the coupling of hydrazonyl chlorides with environmentally friendly and large-…
Number of citations: 26 pubs.acs.org

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